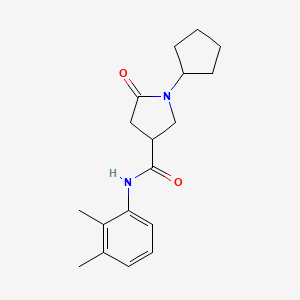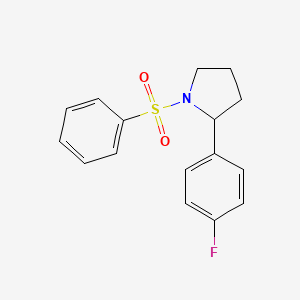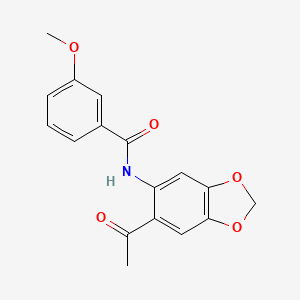
1-(2-chloro-6-fluorophenyl)-N-(tetrahydro-2-furanylmethyl)methanesulfonamide
Descripción general
Descripción
1-(2-chloro-6-fluorophenyl)-N-(tetrahydro-2-furanylmethyl)methanesulfonamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride channel that is responsible for regulating the movement of salt and water in and out of cells. Mutations in the CFTR gene lead to the development of cystic fibrosis, a life-threatening disease that affects the lungs, pancreas, and other organs.
Mecanismo De Acción
1-(2-chloro-6-fluorophenyl)-N-(tetrahydro-2-furanylmethyl)methanesulfonamide works by binding to a specific site on the CFTR protein, known as the cytoplasmic pore. This binding prevents the channel from opening, thereby reducing the flow of chloride ions and water across the cell membrane. By inhibiting CFTR activity, 1-(2-chloro-6-fluorophenyl)-N-(tetrahydro-2-furanylmethyl)methanesulfonamide can help to restore normal salt and water transport in cells that have defective CFTR channels.
Biochemical and Physiological Effects:
1-(2-chloro-6-fluorophenyl)-N-(tetrahydro-2-furanylmethyl)methanesulfonamide has been shown to improve the function of mutant CFTR channels in vitro and in vivo. In animal models of cystic fibrosis, the compound has been shown to increase airway surface hydration, reduce mucus viscosity, and improve lung function. 1-(2-chloro-6-fluorophenyl)-N-(tetrahydro-2-furanylmethyl)methanesulfonamide has also been shown to reduce cyst growth in animal models of polycystic kidney disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-chloro-6-fluorophenyl)-N-(tetrahydro-2-furanylmethyl)methanesulfonamide is a potent and selective inhibitor of CFTR that has been extensively studied in vitro and in vivo. The compound is relatively easy to synthesize and has good solubility in water and organic solvents. However, 1-(2-chloro-6-fluorophenyl)-N-(tetrahydro-2-furanylmethyl)methanesulfonamide has some limitations for lab experiments, including its potential toxicity and off-target effects. Researchers must carefully consider the appropriate concentration and duration of exposure when using 1-(2-chloro-6-fluorophenyl)-N-(tetrahydro-2-furanylmethyl)methanesulfonamide in their experiments.
Direcciones Futuras
There are many potential future directions for research on 1-(2-chloro-6-fluorophenyl)-N-(tetrahydro-2-furanylmethyl)methanesulfonamide and related compounds. Some possible areas of investigation include:
1. Optimization of 1-(2-chloro-6-fluorophenyl)-N-(tetrahydro-2-furanylmethyl)methanesulfonamide for use in clinical trials, including the development of more potent and selective inhibitors.
2. Investigation of the molecular mechanisms underlying 1-(2-chloro-6-fluorophenyl)-N-(tetrahydro-2-furanylmethyl)methanesulfonamide binding and inhibition of CFTR activity.
3. Development of new animal models of cystic fibrosis and other CFTR-related diseases to better understand the effects of 1-(2-chloro-6-fluorophenyl)-N-(tetrahydro-2-furanylmethyl)methanesulfonamide in vivo.
4. Investigation of the potential use of 1-(2-chloro-6-fluorophenyl)-N-(tetrahydro-2-furanylmethyl)methanesulfonamide in combination with other therapies, such as gene therapy or other small molecule inhibitors.
5. Investigation of the potential use of 1-(2-chloro-6-fluorophenyl)-N-(tetrahydro-2-furanylmethyl)methanesulfonamide in other diseases that involve CFTR dysfunction, such as chronic obstructive pulmonary disease or bronchiectasis.
Aplicaciones Científicas De Investigación
1-(2-chloro-6-fluorophenyl)-N-(tetrahydro-2-furanylmethyl)methanesulfonamide has been extensively studied for its potential therapeutic applications in cystic fibrosis and other diseases that involve CFTR dysfunction. The compound has been shown to improve the function of mutant CFTR channels, leading to increased chloride transport and improved hydration of airway surfaces. 1-(2-chloro-6-fluorophenyl)-N-(tetrahydro-2-furanylmethyl)methanesulfonamide has also been studied for its potential use in treating polycystic kidney disease, a genetic disorder that affects the kidneys and other organs.
Propiedades
IUPAC Name |
1-(2-chloro-6-fluorophenyl)-N-(oxolan-2-ylmethyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClFNO3S/c13-11-4-1-5-12(14)10(11)8-19(16,17)15-7-9-3-2-6-18-9/h1,4-5,9,15H,2-3,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVUKNNOVCHMNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNS(=O)(=O)CC2=C(C=CC=C2Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chloro-6-fluorophenyl)-N-(tetrahydrofuran-2-ylmethyl)methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-allyl-2-({3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetamide](/img/structure/B4847718.png)
![N~2~-(2-bromophenyl)-N~1~-{4-[(diethylamino)sulfonyl]phenyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4847722.png)

![N-(4-ethoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4847731.png)
![N-{2-[(2-fluorobenzyl)thio]ethyl}-N'-phenylurea](/img/structure/B4847733.png)
![N-[2-(1-adamantyloxy)ethyl]-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4847734.png)
![N-(4-chlorophenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea](/img/structure/B4847738.png)

![methyl 4,5-dimethoxy-2-{[(2,4,5-trichlorophenoxy)acetyl]amino}benzoate](/img/structure/B4847743.png)
![2,3-dimethyl-5-oxo-N-(3-pyridinylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4847759.png)
![4-[(4-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)methyl]-6-ethyl-2H-chromen-2-one](/img/structure/B4847775.png)

